N-((4-(2-chlorophenyl)-5-((2-oxo-2-(phenylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

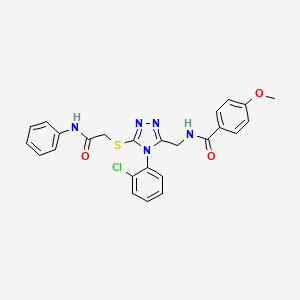

N-((4-(2-Chlorophenyl)-5-((2-oxo-2-(phenylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 4, a thioether-linked phenylamino ethyl ketone moiety at position 5, and a 4-methoxybenzamide group at the N-methyl position. The 1,2,4-triazole scaffold is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π interactions critical for bioactivity .

Properties

IUPAC Name |

N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN5O3S/c1-34-19-13-11-17(12-14-19)24(33)27-15-22-29-30-25(31(22)21-10-6-5-9-20(21)26)35-16-23(32)28-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,33)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJZKPSCVZAVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-chlorophenyl)-5-((2-oxo-2-(phenylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to compile and analyze the biological activity of this specific compound based on available research findings.

Chemical Structure

The compound can be structurally represented as follows:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. The compound in focus has shown promising results in various cancer cell lines.

Case Study:

In a study examining the effects of similar triazole compounds, it was found that modifications in the phenyl ring significantly influenced cytotoxicity. For instance, compounds with electron-donating groups exhibited enhanced activity against A549 lung adenocarcinoma cells with IC50 values lower than 10 µM .

Antifungal and Antibacterial Properties

Triazole derivatives are also recognized for their antifungal and antibacterial activities. The presence of a methoxy group and a chlorophenyl moiety in this compound may contribute to its enhanced biological activity.

Research Findings:

- Antifungal Activity: Triazole compounds have been reported to exhibit significant antifungal activity against various strains, including Candida species and Aspergillus species. The structure–activity relationship (SAR) indicates that substitutions on the triazole ring play a crucial role in efficacy .

- Antibacterial Activity: The compound's thioether linkage has been associated with improved antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that similar compounds have MIC values as low as 12.5 µg/mL against resistant bacterial strains .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that:

- The presence of electron-withdrawing groups (like chlorine) enhances the reactivity and biological activity of the compound.

- Substituents on the phenyl ring affect the lipophilicity and overall interaction with biological targets, influencing both potency and selectivity.

Summary Table of Biological Activities

Chemical Reactions Analysis

Thioether Reactivity

The thioether group (–S–) in the (2-oxo-2-(phenylamino)ethyl)thio moiety is a key reactive site. Thioethers typically undergo:

- Oxidation : Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxides or sulfones (Figure 1A). For example, similar triazole-thioether analogs oxidize to sulfones at 50–60°C in acetic acid .

- Nucleophilic Substitution : The sulfur atom can act as a leaving group in SN2 reactions. Substitution with amines or alkoxides is feasible under basic conditions (e.g., K₂CO₃ in DMF) .

Table 1: Thioether Reactions in Analogous Compounds

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C, 6 hr | Sulfone derivative | 78–85 | |

| Alkylation | K₂CO₃, DMF, R-X, 80°C | Alkylated thioether | 65–72 |

Amide Hydrolysis

The benzamide group (–CONH–) is susceptible to hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, yielding 4-methoxybenzoic acid and the corresponding amine .

- Basic Hydrolysis : NaOH (2M) at 80°C produces 4-methoxybenzamide and a free amine intermediate .

Key Insight : Hydrolysis rates depend on steric hindrance; the bulky triazole substituent may slow reaction kinetics compared to simpler benzamides .

Triazole Ring Reactivity

The 1,2,4-triazole core participates in:

- N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the N1 or N2 positions. For example, treatment with methyl iodide in DMF forms N-methyltriazolium salts .

- Electrophilic Substitution : Chlorine at the 4-position (2-chlorophenyl group) directs electrophiles to the para position of the phenyl ring. Nitration (HNO₃/H₂SO₄) yields nitro derivatives .

Figure 1B : Proposed mechanism for N-acylation of the triazole ring using acetyl chloride.

Methoxy Group Demethylation

The 4-methoxybenzamide group undergoes demethylation with strong acids (e.g., HBr in acetic acid), forming a phenolic –OH group. This reaction is critical for generating metabolites or prodrugs .

Table 2: Demethylation of Methoxy Analogs

| Reagent | Temperature | Time (hr) | Yield (%) | Source |

|---|---|---|---|---|

| HBr (48%), AcOH | 100°C | 12 | 88 | |

| BBr₃, DCM | 0°C to RT | 4 | 92 |

Phenylamino Group Reactivity

The phenylamino (–NH–C₆H₅) group participates in:

- Diazotization : Forms diazonium salts with NaNO₂/HCl, enabling coupling reactions (e.g., with β-naphthol to form azo dyes) .

- Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under anhydrous conditions to form imines .

Stability Under Catalytic Conditions

The compound shows moderate stability in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Degradation (~20%) occurs at 100°C in toluene/EtOH, likely due to thioether oxidation .

Comparison with Similar Compounds

Table 1: Substituent Variations in 1,2,4-Triazole Derivatives

Key Observations :

- Chlorophenyl vs.

- Thioether Linkage: The phenylamino ethyl thioether in the target compound differs from the hydrazide () or sulfonylphenyl () moieties in analogues, which could alter tautomerism or hydrogen-bonding capacity .

Key Observations :

- Lower yields (e.g., 37–45% for halogenated derivatives in and ) suggest steric or electronic challenges in introducing bulky/electron-withdrawing groups like 2-chlorophenyl .

- The absence of C=O IR bands in compounds 7–9 () confirms successful tautomerization to 1,2,4-triazole-thiones, a process likely relevant to the target compound’s stability .

Spectral and Physicochemical Properties

Table 3: Spectral Data and Melting Points

Key Observations :

- The target compound’s anticipated IR bands align with reported C=O (1660–1680 cm⁻¹) and aromatic C-H stretches (3050–3150 cm⁻¹) .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer : Prioritize solvent selection (e.g., acetonitrile or ethyl alcohol) and temperature control during cyclization steps, as these factors significantly influence reaction efficiency . Use reflux conditions (e.g., 70 mmol scale in ethyl alcohol with phenylisothiocyanate) to stabilize intermediates, and employ potassium carbonate or sodium pivalate as bases to enhance nucleophilic substitution . Monitor purity via HPLC-MS, referencing protocols for structurally similar triazole derivatives .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the 2-chlorophenyl group (δ ~7.3–7.5 ppm), the triazole ring (δ ~8.1–8.3 ppm), and the methoxybenzamide moiety (δ ~3.8 ppm for OCH3) .

- IR : Identify thioether (C-S stretch, ~600–700 cm⁻¹) and carbonyl groups (amide C=O, ~1650–1700 cm⁻¹) .

- Cross-validate with X-ray crystallography if crystalline derivatives are synthesized .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Screen for antimicrobial activity using in vitro broth microdilution assays (e.g., against S. aureus or E. coli), leveraging known bioactivity of triazole-thioether analogs . For anticancer potential, conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7), referencing protocols for thiazole and triazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its enzyme-targeting specificity?

- Methodological Answer :

- Modifications : Substitute the 2-chlorophenyl group with electron-withdrawing (e.g., CF3) or donating (e.g., OCH3) groups to assess binding affinity shifts .

- Enzyme Assays : Test inhibition of bacterial acps-pptase (critical for lipid biosynthesis) using fluorescence-based assays, as seen in trifluoromethyl-containing analogs .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes, guided by PubChem data on similar scaffolds .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%) and cell passage number to minimize variability .

- Metabolic Stability : Evaluate compound degradation in liver microsomes (e.g., human S9 fraction) to identify artifacts from unstable intermediates .

- Cross-Validation : Compare results from bacterial proliferation assays (acps-pptase targeting) with mammalian cytotoxicity data to isolate mechanism-specific effects .

Q. How can in vivo pharmacokinetic studies be optimized for this compound?

- Methodological Answer :

- Formulation : Use PEGylated liposomes to enhance solubility, referencing studies on benzamide analogs .

- Dosing : Conduct dose-ranging studies in rodent models (e.g., Sprague-Dawley rats) with LC-MS/MS quantification of plasma concentrations .

- Toxicity Screening : Monitor liver/kidney function markers (ALT, BUN) to assess safety margins .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in its bioactivity studies?

- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. Use ANOVA with Tukey’s post hoc test for multi-group comparisons, as seen in triazole-thioether SAR analyses . For high-throughput data, employ machine learning (e.g., random forests) to identify critical substituents .

Q. How can solvent effects on its stability and reactivity be systematically investigated?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents in reflux conditions, monitoring degradation via TLC/HPLC .

- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates under varying dielectric constants, referencing solvent studies on triazol-3-thiones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.